![molecular formula C21H28N2O5S2 B2796063 4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946284-37-3](/img/structure/B2796063.png)
4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic organic compound. The structure is complex and features a variety of functional groups including a sulfonyl group, a methoxy group, and a tetrahydroquinoline ring system. Compounds with these structural motifs are often of interest for their biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps:
Synthesis of 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline: : This step involves the formation of the tetrahydroquinoline core through a Pictet-Spengler reaction, followed by sulfonation using a propylsulfonyl chloride.
Formation of 4-methoxy-3,5-dimethylbenzenesulfonamide: : The benzene derivative is synthesized using standard aromatic substitution reactions, followed by sulfonamide formation with an appropriate amine.
Coupling Reaction: : Finally, the tetrahydroquinoline derivative is coupled with the benzenesulfonamide derivative under suitable conditions, typically involving the use of coupling reagents such as EDCI and DMAP in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This could involve:
Continuous-flow reactions: : To ensure consistent reaction conditions.
Catalytic processes: : To enhance reaction efficiency and reduce the amount of reagents needed.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions including:
Oxidation: : The methoxy and methyl groups on the benzene ring are susceptible to oxidation under strong oxidizing conditions.
Reduction: : The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: : The methoxy and sulfonamide groups can be substituted under appropriate nucleophilic or electrophilic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation.
Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) can be used for reduction.
Substitution: : Various nucleophiles or electrophiles, along with suitable bases or acids, depending on the specific substitution reaction.
Major Products
Oxidation Products: : Corresponding carboxylic acids or aldehydes.
Reduction Products: : Corresponding thiols or sulfides.
Substitution Products: : Varied, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, useful in drug discovery and development.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators, aiding in the study of various biochemical pathways.
Medicine
Medically, compounds with similar structures have been investigated for their therapeutic potential in treating diseases such as cancer, neurological disorders, and inflammation.
Industry
Industrially, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science applications due to its diverse functional groups and potential for further chemical modification.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action for 4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide would depend on its specific application. Generally, it might interact with:
Enzymes: : Acting as an inhibitor by binding to the active site or allosteric site, thereby modulating the enzyme's activity.
Receptors: : Acting as an agonist or antagonist, altering the receptor's function and subsequent signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3,5-dimethylbenzenesulfonamide: : Lacks the tetrahydroquinoline moiety.
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: : Lacks the methoxy and dimethyl groups on the benzene ring.
Unique Features
What sets 4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide apart is the presence of both the tetrahydroquinoline moiety and the fully substituted benzene ring, providing a unique scaffold that can offer distinct biological activities and chemical reactivity profiles compared to simpler analogs.
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Biological Activity
4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic organic compound with a complex structure that includes a sulfonyl group, methoxy group, and a tetrahydroquinoline ring system. This compound's diverse functional groups suggest potential for various biological activities, making it an interesting subject for medicinal chemistry research.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydroquinoline Core : This is achieved through a Pictet-Spengler reaction followed by sulfonation with propylsulfonyl chloride.
- Synthesis of Benzene Derivative : This involves standard aromatic substitution reactions to create the 4-methoxy-3,5-dimethylbenzenesulfonamide.
- Coupling Reaction : The final step involves coupling the tetrahydroquinoline derivative with the benzenesulfonamide using coupling reagents like EDCI and DMAP in an organic solvent such as dichloromethane.
The biological activity of this compound may involve interactions with various molecular targets:
- Enzymatic Inhibition : The compound may act as an inhibitor by binding to the active or allosteric sites of enzymes, modulating their activity.
- Receptor Interaction : It may function as an agonist or antagonist at specific receptors, altering signaling pathways associated with those receptors.
Anticancer Properties
Compounds with similar structures have demonstrated significant anticancer activity. For example, derivatives tested against various cancer cell lines (A-549, MCF7, HCT-116) showed promising results with IC50 values ranging from 0.02 to 0.08 μmol/mL . The presence of the sulfonamide group is often associated with enhanced cytotoxicity in cancer cells.
Antioxidant Activity
The antioxidant activity of compounds similar to this compound has been assessed through DPPH radical-scavenging assays. Some derivatives exhibited moderate antioxidant effects comparable to ascorbic acid at concentrations around 100 μg/mL .
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
4-methoxy-3,5-dimethylbenzenesulfonamide | Lacks tetrahydroquinoline moiety | Moderate anticancer activity |
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | Lacks methoxy and dimethyl groups | Potential antiviral properties |
IMB-0523 | N-phenylbenzamide derivative | Anti-HBV activity through A3G modulation |
Case Studies and Research Findings
Recent studies have begun exploring the biological activities of compounds structurally related to this compound:
- Antiviral Studies : Research on N-phenylbenzamide derivatives indicated their ability to inhibit HBV replication in vitro and in vivo models through mechanisms involving A3G modulation .
- Anticancer Studies : Investigations into benzoxathiazine derivatives showed promising anticancer effects against A549 and HCT116 cell lines with low IC50 values .
- Antioxidant Studies : Compounds exhibiting DPPH radical-scavenging activity suggest potential applications in reducing oxidative stress-related diseases .
Properties
IUPAC Name |
4-methoxy-3,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-5-11-29(24,25)23-10-6-7-17-14-18(8-9-20(17)23)22-30(26,27)19-12-15(2)21(28-4)16(3)13-19/h8-9,12-14,22H,5-7,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRGQDDLOBQBSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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